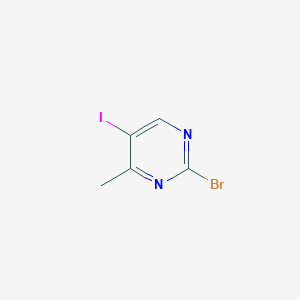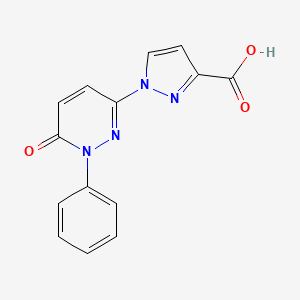![molecular formula C13H7Cl3N2 B15055319 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole typically involves the halogenation of imidazole derivatives. One common method is the direct halogenation using reagents such as sodium hypochlorite, N-halosuccinimides, or phosphorus pentachloride . Another approach involves the photochemical cleavage of imidazole-diazonium fluoroborates, which is particularly useful for synthesizing fluoroimidazoles .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may include the use of copper-catalyzed multicomponent reactions, which have been shown to be efficient for the synthesis of trisubstituted imidazoles . The choice of catalysts and reaction conditions is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated imidazoles can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, ammonium acetate, and various halogenating agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-diones, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.
Scientific Research Applications
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. For instance, imidazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a role in the metabolism of drugs and other xenobiotics . This inhibition can lead to changes in cellular processes and has therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloroimidazole: Another chlorinated imidazole derivative with similar chemical properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: A compound with a similar chlorinated aromatic structure.
Uniqueness
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H7Cl3N2 |
|---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
4,6-dichloro-2-(4-chlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H7Cl3N2/c14-8-3-1-7(2-4-8)13-17-11-6-9(15)5-10(16)12(11)18-13/h1-6H,(H,17,18) |
InChI Key |
DSRVMQRWHBNLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)


![4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15055281.png)


![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)





